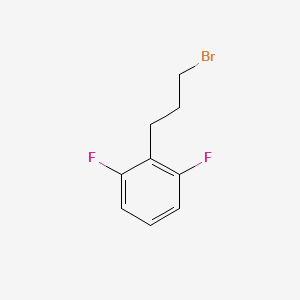

2-(3-Bromopropyl)-1,3-difluorobenzene

説明

Synthesis Analysis

The synthesis of such compounds often involves reactions like elimination or substitution . For instance, elimination reactions often occur under similar conditions to substitution reactions, which means that we will have to learn how to think about how these reactions compete with each other . One simple method for alkyne synthesis is by double elimination from a dihaloalkane .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on various factors . For instance, elimination reactions often accompany substitution reactions . In each case, we’re forming a new C–C π bond, and breaking two single bonds to carbon .科学的研究の応用

Organometallic Chemistry

In the realm of organometallic chemistry, 2-(3-Bromopropyl)-1,3-difluorobenzene and its derivatives have been utilized in exploring the regioflexibility of substitution reactions. For example, the study by Schlosser and Heiss (2003) demonstrates the selective conversion of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the precision in functional group manipulation enabled by modern organometallic methods (Schlosser & Heiss, 2003). This work underscores the chemical flexibility and utility of difluorobenzene derivatives in synthesizing complex organic structures.

Biodegradation of Difluorobenzenes

Research on the biodegradation of difluorobenzenes, compounds commonly used in the synthesis of pharmaceutical and agricultural chemicals, involves the degradation of these compounds by microbial strains. Moreira et al. (2009) found that the microbial strain Labrys portucalensis could degrade 1,3-difluorobenzene as a sole carbon and energy source, indicating the potential for bioremediation strategies to address pollution from such organofluorine compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Organic Synthesis Techniques

The synthesis of complex organic molecules often requires regioselective and efficient methodologies. The work by Diemer, Leroux, and Colobert (2011) on 1,2-dibromobenzenes showcases the value of such dibromobenzenes as precursors in organic transformations, especially in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). This research exemplifies the synthetic utility of halogenated benzene derivatives in constructing diverse organic frameworks.

Safety And Hazards

特性

IUPAC Name |

2-(3-bromopropyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIQDVWDGUSTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634557 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromopropyl)-1,3-difluorobenzene | |

CAS RN |

401939-94-4 | |

| Record name | 2-(3-Bromopropyl)-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)